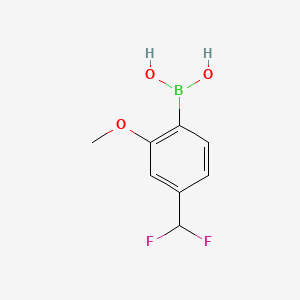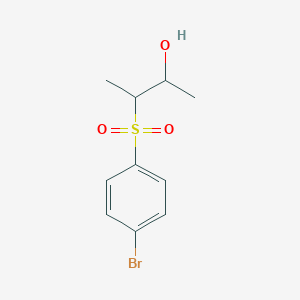
3-(4-Bromobenzenesulfonyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobenzenesulfonyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO3S It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-bromobenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol typically involves the reaction of 4-bromobenzenesulfonyl chloride with butan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromobenzenesulfonyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of butan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Bromobenzenesulfonyl)butan-2-one or 3-(4-Bromobenzenesulfonyl)butanoic acid.
Reduction: Formation of butan-2-ol.
Substitution: Formation of 3-(4-Aminobenzenesulfonyl)butan-2-ol or 3-(4-Thiobenzenesulfonyl)butan-2-ol.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzenesulfonyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobenzenesulfonyl)butan-2-ol involves its interaction with various molecular targets The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the compound The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzenesulfonyl chloride: Used as a precursor in the synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol.
Butan-2-ol: A simpler secondary alcohol without the sulfonyl group.
3-(4-Aminobenzenesulfonyl)butan-2-ol: A derivative with an amino group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C10H13BrO3S |
|---|---|
Molekulargewicht |
293.18 g/mol |
IUPAC-Name |
3-(4-bromophenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C10H13BrO3S/c1-7(12)8(2)15(13,14)10-5-3-9(11)4-6-10/h3-8,12H,1-2H3 |
InChI-Schlüssel |
VFRJMNUBPPJTLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)S(=O)(=O)C1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
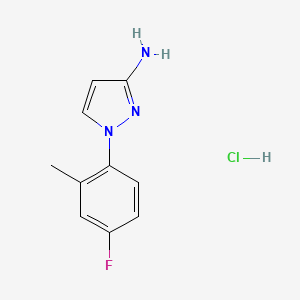
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
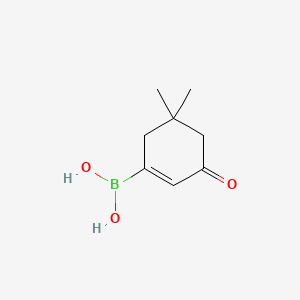
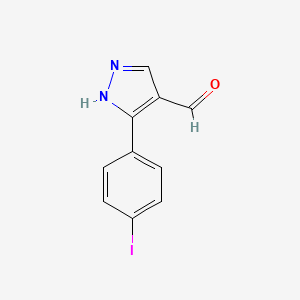
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
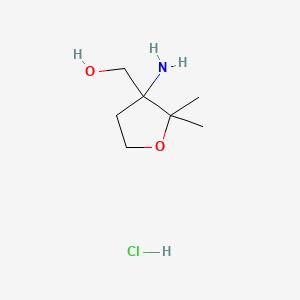
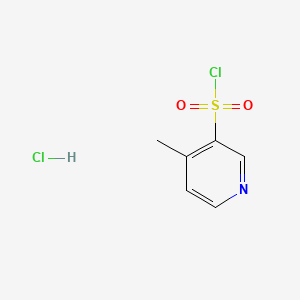
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)

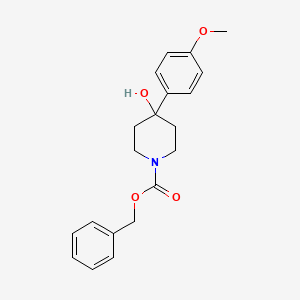
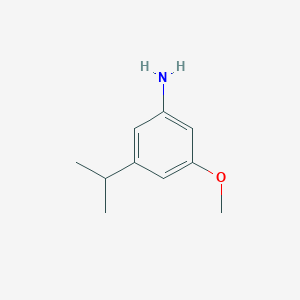
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
